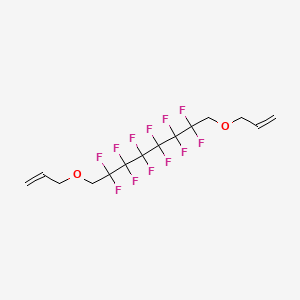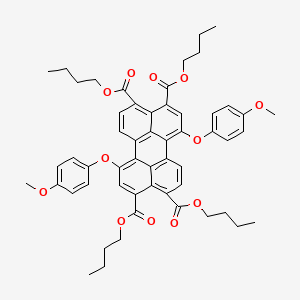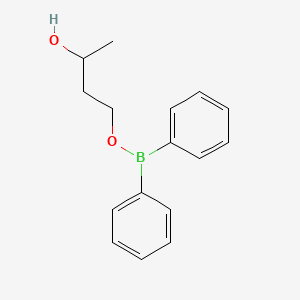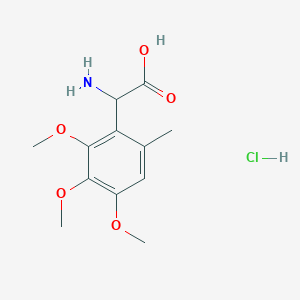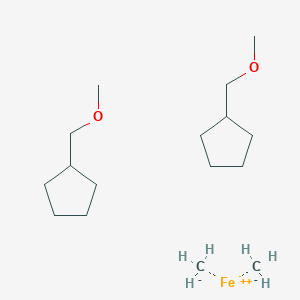
1,1'-bis(Methoxymethyl)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-bis(Methoxymethyl)ferrocene is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of methoxymethyl groups attached to the ferrocene core. The unique structure of 1,1’-bis(Methoxymethyl)ferrocene imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1’-bis(Methoxymethyl)ferrocene typically involves the reaction of ferrocene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a methoxymethyl intermediate, which subsequently reacts with ferrocene to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) are usually employed.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly used.
Solvent: Methanol serves as both the solvent and the methoxylating agent.
Industrial production methods may involve similar reaction conditions but are scaled up to accommodate larger quantities of reactants and products.
Chemical Reactions Analysis
1,1’-bis(Methoxymethyl)ferrocene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ferrocinium ions, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the ferrocinium ions back to the neutral ferrocene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadienyl rings, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reagents and conditions employed.
Scientific Research Applications
1,1’-bis(Methoxymethyl)ferrocene finds applications in various scientific research fields:
Chemistry: It is used as a precursor for the synthesis of more complex ferrocene derivatives and as a ligand in coordination chemistry.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Ferrocene derivatives, including 1,1’-bis(Methoxymethyl)ferrocene, are explored for their potential anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as redox-active polymers and sensors.
Mechanism of Action
The mechanism by which 1,1’-bis(Methoxymethyl)ferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, this redox activity can generate reactive oxygen species (ROS), which may contribute to its anticancer and antimicrobial effects. The molecular targets and pathways involved include interactions with cellular membranes and DNA, leading to oxidative stress and cell death.
Comparison with Similar Compounds
1,1’-bis(Methoxymethyl)ferrocene can be compared with other ferrocene derivatives, such as:
1,1’-bis(dimethylsilyl)ferrocene: This compound features dimethylsilyl groups instead of methoxymethyl groups, leading to different chemical reactivity and applications.
1,1’-bis(methoxycarbonyl)ferrocene: The presence of methoxycarbonyl groups imparts distinct electrochemical properties compared to methoxymethyl groups.
1,1’-bis(phenyl)ferrocene: The phenyl groups provide different steric and electronic effects, influencing the compound’s behavior in various reactions.
The uniqueness of 1,1’-bis(Methoxymethyl)ferrocene lies in its specific functional groups, which offer a balance of stability and reactivity, making it suitable for diverse applications.
Properties
Molecular Formula |
C16H34FeO2 |
|---|---|
Molecular Weight |
314.28 g/mol |
IUPAC Name |
carbanide;iron(2+);methoxymethylcyclopentane |
InChI |
InChI=1S/2C7H14O.2CH3.Fe/c2*1-8-6-7-4-2-3-5-7;;;/h2*7H,2-6H2,1H3;2*1H3;/q;;2*-1;+2 |
InChI Key |
YIGINXJLDSAJOJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].COCC1CCCC1.COCC1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
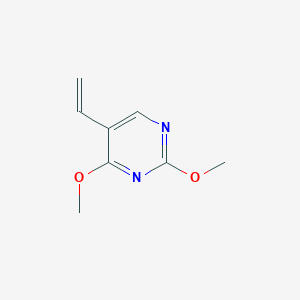


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
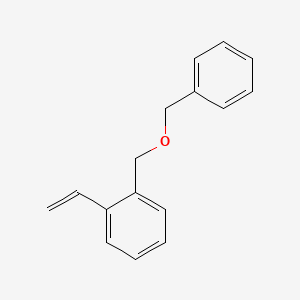
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)

![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
